molecular formula C20H13N2NaO5S B14120405 Sodium;1-[(2-hydroxy-4-sulfonaphthalen-1-yl)diazenyl]naphthalen-2-olate

Sodium;1-[(2-hydroxy-4-sulfonaphthalen-1-yl)diazenyl]naphthalen-2-olate

Cat. No.: B14120405
M. Wt: 416.4 g/mol
InChI Key: ZQWICJYATMSSSD-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium;1-[(2-hydroxy-4-sulfonaphthalen-1-yl)diazenyl]naphthalen-2-olate typically involves the diazotization of 2-hydroxy-4-sulfonaphthylamine followed by coupling with 2-naphthol. The reaction conditions generally include an acidic medium for diazotization and a basic medium for the coupling reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or other suitable methods to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Sodium;1-[(2-hydroxy-4-sulfonaphthalen-1-yl)diazenyl]naphthalen-2-olate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Various oxidized derivatives depending on the conditions.

    Reduction: Amines and other reduced forms.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

Sodium;1-[(2-hydroxy-4-sulfonaphthalen-1-yl)diazenyl]naphthalen-2-olate has a wide range of applications in scientific research:

    Chemistry: Used as an indicator in complexometric titrations for calcium and magnesium ions.

    Biology: Employed in various staining techniques for biological samples.

    Medicine: Investigated for potential use in diagnostic assays.

    Industry: Utilized in the textile industry for dyeing purposes.

Mechanism of Action

The mechanism of action of Sodium;1-[(2-hydroxy-4-sulfonaphthalen-1-yl)diazenyl]naphthalen-2-olate primarily involves its ability to form complexes with metal ions. The azo group and hydroxyl groups in the compound facilitate the binding with metal ions, making it an effective indicator in titrations. The color change observed during the titration is due to the formation or disruption of these complexes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium;1-[(2-hydroxy-4-sulfonaphthalen-1-yl)diazenyl]naphthalen-2-olate is unique due to its specific color change properties and high sensitivity in detecting calcium and magnesium ions. Its stability and ease of use make it a preferred choice in various analytical applications .

Properties

Molecular Formula

C20H13N2NaO5S

Molecular Weight

416.4 g/mol

IUPAC Name

sodium;1-[(2-hydroxy-4-sulfonaphthalen-1-yl)diazenyl]naphthalen-2-olate

InChI

InChI=1S/C20H14N2O5S.Na/c23-16-10-9-12-5-1-2-6-13(12)19(16)21-22-20-15-8-4-3-7-14(15)18(11-17(20)24)28(25,26)27;/h1-11,23-24H,(H,25,26,27);/q;+1/p-1

InChI Key

ZQWICJYATMSSSD-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C4=CC=CC=C43)S(=O)(=O)O)O)[O-].[Na+]

Origin of Product

United States

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